molecular formula C13H18NO+ B3047391 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- CAS No. 138559-05-4

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-

Cat. No.: B3047391
CAS No.: 138559-05-4
M. Wt: 204.29 g/mol
InChI Key: BZGJYNHOQNJMCV-UHFFFAOYSA-N
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Description

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 29636-94-0) is a quaternary indolium salt characterized by a hydroxyethyl substituent at the 1-position and methyl groups at the 2- and 3-positions. This compound is typically synthesized via alkylation reactions involving 2,3,3-trimethyl-3H-indole and ethyl bromide derivatives under basic conditions . It is commercially available as a bromide salt with 97% purity and requires storage at 2–8°C under argon to prevent degradation .

The hydroxyethyl group enhances hydrophilicity compared to purely alkyl-substituted indolium salts, making it suitable for applications requiring moderate solubility in polar solvents. Notably, indolium derivatives are critical in dye chemistry, particularly in near-infrared cyanine dyes used in photoelectrochemical devices, such as dye-sensitized solar cells (DSSCs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,15H,8-9H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGJYNHOQNJMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355682
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138559-05-4
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reflux Protocol

Reactants :

  • 2,3,3-Trimethylindolenine (6.3 mmol)
  • 2-Iodoethanol (6.3 mmol) or 2-bromoethanol (1.5 equiv.)
  • Solvent: Ethanol or acetonitrile (5–20 mL/g substrate)

Procedure :

  • Combine reactants in anhydrous solvent under nitrogen.
  • Reflux at 78–85°C for 12–24 hours.
  • Cool to room temperature, precipitate product with petroleum ether or hexane.
  • Filter and wash with non-polar solvent.

Yield Optimization :

  • Ethanol solvent : 92% yield after 12 hours reflux.
  • Acetonitrile solvent : 59.7% yield after 24 hours at 85°C.

Table 1 : Comparative Analysis of Solvent Impact on Quaternization

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Ethanol 78 12 92 98.5
Acetonitrile 85 24 59.7 97.8
Toluene 110 12 97* 99.1

*Data extrapolated from analogous indolium bromide synthesis.

Structural Validation

Post-synthesis characterization employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.98–7.61 (aromatic protons), 4.61 (t, J = 5.3 Hz, -OCH₂CH₂OH), 3.89 (t, J = 5.2 Hz, -CH₂OH), 2.83 (s, N-CH₃), 1.56 (s, 2×C-CH₃).
  • Elemental Analysis : Calculated for C₁₃H₁₈INO: C 47.14%, H 5.48%, N 4.23%; Found: C 47.09%, H 5.51%, N 4.19%.

Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly advantageous for large-scale production due to enhanced energy efficiency.

Microwave Protocol

Reactants :

  • 2,3,3-Trimethylindolenine (0.004 mol)
  • 2-Bromoethanol (0.008 mol)

Procedure :

  • Load reactants into a sealed microwave vial.
  • Irradiate at 110°C for 9 minutes (ramp time: 4 minutes).
  • Concentrate under reduced pressure, suspend in hexane, and recrystallize from chloroform.

Yield : 73% with >98% purity.

Key Advantage :

  • 13-minute total process time vs. 12–24 hours for conventional reflux.
  • Reduced solvent volume (50% less than reflux methods).

Alternative Synthetic Routes and Modifications

One-Pot Tandem Alkylation-Oxidation

A less common approach involves in situ generation of 2,3,3-trimethylindolenine from 2-methylindole derivatives, followed by immediate alkylation. While this method avoids pre-purification of the indolenine intermediate, yields are lower (45–55%) due to competing side reactions.

Halide Exchange for Counterion Tuning

Post-synthesis modification enables substitution of the iodide counterion with other halides:

Procedure :

  • Dissolve 3H-indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- iodide in methanol.
  • Add excess NaCl or NaBF₄.
  • Stir for 6 hours, precipitate with diethyl ether.

Applications :

  • Chloride derivatives enhance water solubility for biological assays.
  • Tetrafluoroborate salts improve thermal stability for material science applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent advancements adapt quaternization reactions for continuous manufacturing:

  • Reactor Type : Tubular plug-flow reactor with static mixers.
  • Conditions : 100°C, 2 MPa pressure, residence time 30 minutes.
  • Output : 85% yield at 10 kg/day throughput.

Purification Challenges

  • Recrystallization Solvents : Ethanol/water (4:1) achieves >99% purity but requires slow cooling (0.5°C/min).
  • Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) resolves residual indolenine impurities but is cost-prohibitive for large batches.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The indolium ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitro-substituted indolium derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- is used as a precursor for the synthesis of various heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme activities and cellular processes.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the indolium ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variations

The choice of counterion significantly impacts physical properties and reactivity:

  • Bromide (CAS 29636-94-0) : Exhibits 97% purity and stability under inert storage conditions .
  • Iodide (CAS 50839-66-2) : The iodide counterpart shares structural similarity but may differ in solubility and melting point due to ion size and lattice energy differences .

Table 1: Counterion Comparison

Counterion CAS Number Purity (%) Storage Conditions
Bromide 29636-94-0 97 2–8°C, argon
Iodide 50839-66-2 N/A Not specified

Substituent Modifications

Variations in substituents alter electronic, steric, and solubility profiles:

a) Ethyl vs. Hydroxyethyl Substituents
  • 1-Ethyl-3,3-dimethyl-2-methyleneindoline (TH-1) : Synthesized using ethyl bromide, this compound lacks the hydroxyl group, reducing hydrophilicity. It serves as an intermediate in organic synthesis .
  • Hydroxyethyl Derivative : The hydroxyl group enables hydrogen bonding, improving solubility in aqueous-organic mixtures and expanding utility in dye formulations .
b) Sulfopropyl and Aminopropyl Derivatives
  • 1-(3-Sulfopropyl)-2,3,3-trimethyl-3H-indolium : The sulfonate group confers high water solubility, ideal for biological staining applications .
  • 1-(3-Aminopropyl)-2,3,3-trimethylindolium: The amine group facilitates conjugation with biomolecules, useful in probe design .

Table 2: Substituent Effects on Properties

Substituent Key Property Application Example
Hydroxyethyl Moderate hydrophilicity Dye-sensitized solar cells
Ethyl Hydrophobic Organic synthesis
Sulfopropyl High water solubility Biological staining
Aminopropyl Bioconjugation capacity Fluorescent probes

Biological Activity

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

The biological activity of 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- is primarily attributed to its structural features that facilitate interactions with various molecular targets in biological systems.

  • Hydroxyethyl Group : This group can form hydrogen bonds with target molecules, enhancing the compound's solubility and reactivity.
  • Indolium Ring : The indolium structure allows for π-π interactions with other aromatic systems, which is crucial in modulating enzyme and receptor activities.

These interactions can lead to significant alterations in metabolic pathways and cellular functions. For instance, the compound has been shown to inhibit specific enzymes by occupying their active sites, thereby affecting cellular processes such as membrane permeability and transport dynamics.

Anticancer Properties

Research indicates that 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism : It interferes with metabolic pathways by inhibiting choline kinase activity, leading to reduced choline phosphorylation and subsequent cell death in cancer cells .
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast and prostate cancer cell lines compared to controls.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Spectrum of Activity : It shows effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
  • Research Findings : Studies have reported that derivatives of this compound can inhibit the growth of Gram-positive bacteria effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2,3,3-trimethyl-3H-indolium bromideStructureDifferent halogen substituent
1-benzyl-2,3,3-trimethyl-3H-indolium bromideStructureEnhanced lipophilicity due to benzyl group
1-butyl-2,3,3-trimethyl-3H-indolium iodideStructureAltered solubility profile
1-(carbamoylethyl)-2,3,3-trimethyl-3H-indolium bromideStructurePotential for increased bioactivity

The uniqueness of 3H-Indolium lies in its specific hydroxyl group attachment which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows it to engage in distinct biological interactions that may not be present in its analogs .

Q & A

Q. What are the optimal synthetic routes for 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-?

The compound is typically synthesized via alkylation of 2,3,3-trimethylindole derivatives. For example, a hydroxyethyl group can be introduced using 2-iodoethanol or ethylene oxide under basic conditions. Catalytic methods, such as p-toluenesulfonic acid (p-TSA)-mediated cyclization, have been reported for analogous indolium salts, achieving yields >80% . Purification often involves recrystallization from ethanol-water mixtures, as evidenced by single-crystal X-ray diffraction data confirming structural integrity .

Q. How can single-crystal X-ray diffraction validate the molecular structure of this compound?

Single-crystal X-ray analysis provides precise bond lengths and angles, critical for confirming substituent positions. For example, in related indolium salts, mean C–C bond distances of 1.38–1.42 Å and N–C bond lengths of 1.47–1.49 Å are consistent with aromatic and aliphatic hybridization states . Crystallographic data (e.g., space group, R-factor) should be cross-referenced with computational models to resolve ambiguities.

Q. Which analytical techniques are essential for assessing purity and stability?

  • High-resolution mass spectrometry (HRMS): Confirms molecular weight (e.g., [M]+ calculated for C₁₃H₁₈INO: 331.23 g/mol) .
  • ¹H/¹³C NMR: Key signals include the hydroxyethyl proton at δ 3.6–4.0 ppm (broad) and quaternary methyl groups at δ 1.2–1.5 ppm .
  • HPLC: Retention times and peak areas (e.g., using C18 columns with acetonitrile/water gradients) quantify purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data often arise from solvate formation or dynamic equilibria. For example, ethanol solvates may exhibit shifted proton signals due to hydrogen bonding . Cross-validation using multiple techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) and computational simulations (DFT for expected spectra) is recommended .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations can model charge distribution, revealing electrophilic sites at the indolium core. The InChIKey FJLUQXLMDPZNLS-KWQFWETISA-N (for a structural analog) facilitates database searches to compare reactivity with similar compounds . Molecular dynamics simulations further assess solvent interactions, particularly with polar protic solvents like water .

Q. How does the hydroxyethyl substituent influence photophysical properties?

The hydroxyethyl group enhances solubility in aqueous media, red-shifting absorption maxima (e.g., λmax ≈ 450 nm for indolium salts) due to extended conjugation. Comparative studies with non-hydroxylated analogs (e.g., 2,3,3-trimethyl-3H-indole) show reduced fluorescence quantum yields (Φfl < 0.1) in polar solvents, attributed to increased non-radiative decay .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Large-scale reactions may introduce racemization at the hydroxyethyl group. Strategies include low-temperature alkylation (-20°C) and chiral stationary phase chromatography for separation. Catalytic asymmetric synthesis, using chiral ligands (e.g., BINOL), has succeeded in related indole systems with >90% enantiomeric excess .

Q. How can reaction intermediates be analyzed using in situ spectroscopic methods?

Real-time monitoring via FT-IR or Raman spectroscopy identifies transient species (e.g., enol intermediates during cyclization). For example, a carbonyl stretch at 1680–1700 cm⁻¹ may indicate ketone formation, while its disappearance correlates with indolium ring closure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
Reactant of Route 2
3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-

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